molecular formula C19H32BNO5 B2473651 tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate CAS No. 1802892-47-2

tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate

Cat. No.: B2473651
CAS No.: 1802892-47-2
M. Wt: 365.28
InChI Key: RWYXWZZYNKIKOM-UHFFFAOYSA-N
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Description

tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate is a sophisticated bifunctional intermediate designed for advanced synthetic and medicinal chemistry applications. Its primary research value lies in its role as a key building block in the synthesis of complex bioactive molecules, particularly in pharmaceutical discovery programs. The compound features two critical, orthogonally protected functional groups: a boronic ester (pinacol boronate) and a carboxylic acid tert-butyl ester. The boronic ester moiety is extensively utilized in Suzuki-Miyaura cross-coupling reactions , a powerful carbon-carbon bond-forming transformation that is a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems found in many active pharmaceutical ingredients (APIs). Concurrently, the tert-butyl ester acts as a protected carboxylic acid, which can be readily deprotected under mild acidic conditions to reveal the free acid for further derivatization, such as amide bond formation. This unique combination of a reactive handle for cross-coupling and a protected functional group for downstream diversification makes this reagent exceptionally valuable for constructing molecular scaffolds with specific spatial and electronic properties. Researchers leverage this compound in the design and synthesis of proteolysis targeting chimeras (PROTACs) , where it can be incorporated as a linker element connecting an E3 ligase ligand to a protein-of-interest ligand, facilitating the targeted degradation of pathogenic proteins. Its application extends to the development of kinase inhibitors and other small-molecule therapeutics where the incorporated dihydropyridine core can serve as a saturated heterocycle or be further elaborated into a pyridine. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BNO5/c1-17(2,3)24-16(23)9-8-15(22)21-12-10-14(11-13-21)20-25-18(4,5)19(6,7)26-20/h10H,8-9,11-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYXWZZYNKIKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate typically involves multiple steps. One common method starts with the preparation of the dioxaborolane ring, which is then coupled with other organic moieties through a series of reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like hydroboration or borylation .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound's reactivity stems from three key components:

  • Dioxaborolane ring : Facilitates Suzuki-Miyaura coupling via transmetallation.

  • Pyridine moiety : Participates in acid-base and coordination chemistry.

  • tert-Butyl ester : Provides steric protection for selective transformations.

Suzuki-Miyaura Coupling

The dioxaborolane group enables palladium-catalyzed coupling with aryl halides, forming biaryl structures. A representative example:

Reaction PartnersConditionsYieldSource
1-[4-(4-Amino-3-bromo-phenyl)-piperidin-1-yl]-ethanonePd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 80°C93%

Mechanism :

  • Oxidative addition of aryl bromide to Pd(0).

  • Transmetallation with the boronate ester.

  • Reductive elimination to form the C–C bond.

Hydrolysis of Boronate Ester

Under acidic or basic conditions, the dioxaborolane ring hydrolyzes to form boronic acids:

Dioxaborolane+H2OBoronic Acid+Pinacol\text{Dioxaborolane} + \text{H}_2\text{O} \rightarrow \text{Boronic Acid} + \text{Pinacol}

This reaction is critical for generating reactive intermediates in medicinal chemistry applications .

Stability and Reaction Optimization

  • Thermal stability : Decomposes above 150°C, limiting high-temperature applications.

  • Solvent compatibility : Reacts optimally in polar aprotic solvents (e.g., DMF, THF).

  • Catalyst loading : Pd(PPh₃)₄ at 2.5 mol% achieves maximal efficiency in coupling reactions .

Comparative Reactivity

The tert-butyl ester enhances solubility in organic media compared to analogous methyl esters, while the pyridine ring increases coordination affinity for metal catalysts versus purely aliphatic systems.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate is used as an intermediate in the synthesis of more complex molecules. Its boron-containing ring makes it valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows it to interact with various biological targets, potentially leading to the discovery of new drugs or therapeutic agents .

Industry

In industry, the compound’s reactivity and stability make it useful in the production of advanced materials and chemicals. It can be incorporated into polymers or used as a precursor for other industrially relevant compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can undergo hydroboration, borylation, and other reactions, allowing the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with boronic esters, heterocycles, or tert-butyl groups, focusing on structural, functional, and reactivity differences.

Table 1: Key Properties of Similar Compounds

Compound Name / ID Molecular Weight Key Functional Groups Reactivity/Solubility Applications
tert-Butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate ~365 g/mol Boronic ester, dihydropyridine, tert-butyl ester High reactivity in Suzuki couplings; soluble in THF, DCM Drug intermediates, polymer synthesis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (1121057-75-7) ~287 g/mol Boronic ester, tetrahydropyridine, HCl salt Water-soluble due to HCl salt; requires neutralization for cross-coupling Water-compatible Suzuki reactions
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate ~334 g/mol Boronic ester, pyrazole, tert-butyl ester Moderate steric hindrance from pyrazole; stable in air/moisture Stabilized boronic acid equivalents
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ~578 g/mol Tetrahydroimidazopyridine, nitrophenyl Photocatalytic potential; low solubility in polar solvents Medicinal chemistry scaffolds

Reactivity in Cross-Coupling Reactions

The main compound’s dihydropyridine-boronic ester hybrid offers distinct advantages:

  • Electronic Effects : The conjugated dihydropyridine ring may enhance electron density at the boron center, accelerating transmetallation in Suzuki-Miyaura reactions compared to pyrazole-based analogs (e.g., ID 1121057-75-7) .
  • Steric Profile : The tert-butyl ester introduces moderate steric bulk, balancing reactivity and stability. In contrast, pyrazole-containing analogs (e.g., ) exhibit higher steric shielding, reducing reactivity but improving shelf life.
  • Solubility : Unlike the hydrochloride salt (1121057-75-7), the tert-butyl ester lacks ionic character, making it ideal for anhydrous reaction conditions .

Stability and Handling

  • The tert-butyl ester in the main compound improves stability against hydrolysis compared to unprotected boronic acids. However, the dihydropyridine ring may render it prone to oxidation, necessitating inert storage conditions.
  • Pyrazole-based boronic esters (e.g., ) exhibit superior air/moisture stability due to the aromatic heterocycle, albeit at the cost of reduced reactivity .

Biological Activity

tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate is a complex organic compound notable for its potential biological applications and synthetic utility. Its structure includes a boron-containing dioxaborolane ring, which is significant in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's IUPAC name is This compound , and its molecular formula is C19H32BNO5C_{19}H_{32}BNO_5. It has a molecular weight of 375.23 g/mol. The structural features that contribute to its biological activity include the dioxaborolane ring and the pyridine moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the dioxaborolane ring. This ring can participate in hydroboration and borylation reactions, making it a versatile intermediate in organic synthesis. The presence of the pyridine ring enhances its potential interactions with biological macromolecules.

Pharmacological Applications

Research indicates that compounds containing similar structural motifs have shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds derived from dioxaborolane structures have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth through various mechanisms.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Properties : A recent study demonstrated that derivatives of dioxaborolane exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the boron-containing moiety could enhance antibacterial activity .
  • Neuroprotective Research : In a model of Alzheimer's disease, a related compound showed promise in reducing amyloid-beta plaque formation and improving cognitive function in treated mice .

Summary Table of Biological Activities

Biological ActivityRelated Findings
AnticancerInduced apoptosis in breast cancer cells
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveReduced amyloid-beta plaques in Alzheimer's models

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronic ester moiety. For example, nickel- or palladium-catalyzed alkylation of aryl halides with boronic esters (e.g., tert-butyl bromobutanoate derivatives) under reductive conditions is a key route . Purification often involves silica gel chromatography, as demonstrated for analogous tert-butyl boronate esters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the boronic ester group (δ ~1.3 ppm for pinacol methyl groups) and the tert-butyl moiety (δ ~1.4 ppm). The 3,6-dihydro-2H-pyridine ring protons appear as distinct multiplet signals between δ 2.5–3.5 ppm .
  • Mass Spectrometry (DART or ESI) : Validates molecular weight via exact mass matching (e.g., [M+H]+ or [M+Na]+ peaks) .

Q. How can researchers mitigate hydrolysis of the boronic ester during storage or reactions?

  • Methodological Answer : Store the compound under inert atmospheres (N2/Ar) at –20°C. Use anhydrous solvents (e.g., THF, DCM) and avoid protic conditions. Stabilization strategies for analogous boronic esters include adding Lewis acids like MgSO4 during reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity and activation barriers. For example, the electron-deficient 3,6-dihydro-2H-pyridine ring may influence oxidative addition steps in palladium-catalyzed couplings. Software like Gaussian or ORCA is used, with validation via experimental kinetics .

Q. What experimental approaches resolve contradictions between theoretical and observed regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Isotopic Labeling : Track bond formation using deuterated or 13C-labeled substrates.
  • Kinetic Profiling : Monitor reaction intermediates via in situ NMR or LC-MS. For example, tert-butyl ester stability under basic conditions can be assessed via time-resolved 11B NMR .

Q. How does the 3,6-dihydro-2H-pyridine moiety influence the compound’s stability and reactivity?

  • Methodological Answer : The partially saturated pyridine ring introduces strain, increasing susceptibility to oxidation or ring-opening. Stability studies under varying pH and temperature (e.g., TGA/DSC) are recommended. Hydrogenation experiments with Pd/C or PtO2 can probe reducibility .

Q. What strategies optimize yield in multi-step syntheses involving this boronic ester?

  • Methodological Answer :

  • Parallel Reaction Screening : Use microreactors to test solvents (e.g., DMSO vs. DMF), bases (K2CO3 vs. Cs2CO3), and catalysts (Pd(PPh3)4 vs. XPhos Pd G3) .
  • Byproduct Analysis : Employ GC-MS or HPLC to identify side products (e.g., deboronation or tert-butyl cleavage) and adjust stoichiometry .

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